2-AMINO-1-(3-CHLORO-2-METHYLPHENYL)-4-(2-CHLORO-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-1-(3-CHLORO-2-METHYLPHENYL)-4-(2-CHLORO-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(3-CHLORO-2-METHYLPHENYL)-4-(2-CHLORO-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
2-AMINO-1-(3-CHLORO-2-METHYLPHENYL)-4-(2-CHLORO-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chlorophenyl)-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(3-methylphenyl)-4-(2-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-AMINO-1-(3-CHLORO-2-METHYLPHENYL)-4-(2-CHLORO-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H22Cl2N4O3 |
---|---|
Molecular Weight |
545.4g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-methylphenyl)-4-(2-chloro-5-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C29H22Cl2N4O3/c1-16-22(30)8-5-9-24(16)34-25-12-18(17-6-3-2-4-7-17)13-26(36)28(25)27(21(15-32)29(34)33)20-14-19(35(37)38)10-11-23(20)31/h2-11,14,18,27H,12-13,33H2,1H3 |
InChI Key |
MHUFIIFMKGFAPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CC(C3)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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